molecular formula C19H15ClF2N2O3 B11355366 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11355366
M. Wt: 392.8 g/mol
InChI Key: DADCWFRKEOSKAF-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes a chlorinated phenoxy group, a difluorophenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps. The initial step often includes the preparation of 4-chloro-3,5-dimethylphenoxyacetic acid, which is then reacted with appropriate reagents to introduce the difluorophenyl and oxazole groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenoxyacetic acid: A precursor in the synthesis of the compound.

    3,4-difluorophenyl derivatives: Compounds with similar difluorophenyl groups.

    Oxazole derivatives: Compounds containing the oxazole ring.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H15ClF2N2O3

Molecular Weight

392.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H15ClF2N2O3/c1-10-5-13(6-11(2)19(10)20)26-9-17(25)23-18-8-16(24-27-18)12-3-4-14(21)15(22)7-12/h3-8H,9H2,1-2H3,(H,23,25)

InChI Key

DADCWFRKEOSKAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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